4-bromo-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide 4-bromo-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15727414
InChI: InChI=1S/C15H11BrCl3NO2/c16-11-8-6-10(7-9-11)13(21)20-14(15(17,18)19)22-12-4-2-1-3-5-12/h1-9,14H,(H,20,21)
SMILES:
Molecular Formula: C15H11BrCl3NO2
Molecular Weight: 423.5 g/mol

4-bromo-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide

CAS No.:

Cat. No.: VC15727414

Molecular Formula: C15H11BrCl3NO2

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide -

Specification

Molecular Formula C15H11BrCl3NO2
Molecular Weight 423.5 g/mol
IUPAC Name 4-bromo-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide
Standard InChI InChI=1S/C15H11BrCl3NO2/c16-11-8-6-10(7-9-11)13(21)20-14(15(17,18)19)22-12-4-2-1-3-5-12/h1-9,14H,(H,20,21)
Standard InChI Key RYSWRVYBYBNVSU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br

Introduction

4-bromo-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is a complex organic compound with a unique molecular structure. It belongs to the class of benzamides, which are derivatives of benzoic acid where an amide group replaces the hydroxyl group. This compound is notable for its presence of multiple chlorine atoms and a phenoxy group, which contribute to its distinct chemical properties and reactivity.

Synthesis and Preparation

The synthesis of 4-bromo-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide typically involves several steps, including the formation of the benzamide backbone and the introduction of the trichloroethyl and phenoxy groups. Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are employed to ensure high purity levels in the final product.

Applications and Research Findings

This compound is often used in research laboratories for various applications due to its unique properties and reactivity. It falls under the category of halogenated compounds, which often exhibit distinct chemical reactivity compared to non-halogenated analogs. The presence of multiple chlorine atoms and a phenoxy group makes it suitable for studying chemical reactions involving nucleophilic substitution or addition reactions.

Potential Applications:

  • Medicinal Chemistry: The compound's unique structure makes it a candidate for studying interactions with biological targets such as enzymes or receptors.

  • Organic Synthesis: It can serve as a precursor or intermediate in the synthesis of more complex molecules.

Data and Specifications

PropertyValue
Molecular FormulaC15H11BrCl3NO2
Molecular WeightApproximately 423.52 g/mol
IUPAC Name4-bromo-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide
CAS NumberNot specified in available sources
AvailabilityAvailable from chemical suppliers like Sigma-Aldrich

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